molecular formula C11H12BrNO B8780340 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one

1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B8780340
M. Wt: 254.12 g/mol
InChI Key: IGZLESKZUATMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a dimethylamino group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired propenone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is unique due to its combination of a bromophenyl group with a dimethylamino-propenone moiety, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3

InChI Key

IGZLESKZUATMSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.